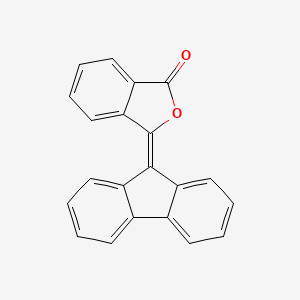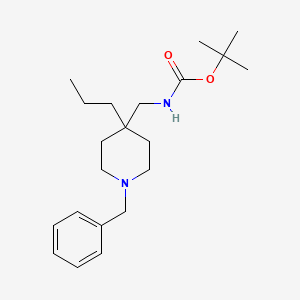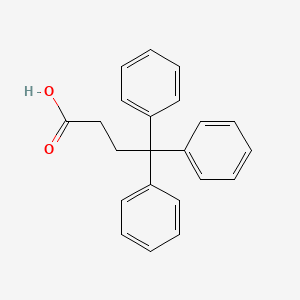
3-Fluoren-9-ylidene-3H-isobenzofuran-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoren-9-ylidene-3H-isobenzofuran-1-one is a complex organic compound that belongs to the class of isobenzofuranones This compound is characterized by the presence of a fluorenylidene group attached to an isobenzofuranone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoren-9-ylidene-3H-isobenzofuran-1-one can be achieved through several methods. One common approach involves the oxidation of indane derivatives in subcritical water using molecular oxygen as an oxidant. This method is environmentally benign and does not require a catalyst . Another method involves the reaction of fluorenylidene hydrazine with α-halocarbonyl compounds in solvents like tetrahydrofuran or 1,4-dioxane .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Fluoren-9-ylidene-3H-isobenzofuran-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using molecular oxygen in subcritical water.
Substitution: It can participate in substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Molecular oxygen and hydrogen peroxide in subcritical water.
Substitution: α-Halocarbonyl compounds in tetrahydrofuran or 1,4-dioxane.
Major Products
The major products formed from these reactions include substituted isobenzofuranones and fluorenylidene derivatives .
Scientific Research Applications
3-Fluoren-9-ylidene-3H-isobenzofuran-1-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing various organic compounds.
Biology: The compound has been evaluated for its antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-Fluoren-9-ylidene-3H-isobenzofuran-1-one involves its interaction with molecular targets through various pathways. For instance, in oxidation reactions, molecular oxygen attacks the α-carbon atom to form a hydroperoxide, which decomposes to a carbonyl group . This process is facilitated by the unique structure of the compound, which allows for efficient electron transfer.
Comparison with Similar Compounds
Similar Compounds
Isobenzofuran-1(3H)-one: A simpler analog with similar core structure.
Fluorenylidene derivatives: Compounds with similar fluorenylidene groups.
Uniqueness
3-Fluoren-9-ylidene-3H-isobenzofuran-1-one is unique due to its combination of the fluorenylidene group and the isobenzofuranone core, which imparts distinct chemical properties and reactivity patterns .
Properties
CAS No. |
75637-36-4 |
|---|---|
Molecular Formula |
C21H12O2 |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
3-fluoren-9-ylidene-2-benzofuran-1-one |
InChI |
InChI=1S/C21H12O2/c22-21-18-12-6-5-11-17(18)20(23-21)19-15-9-3-1-7-13(15)14-8-2-4-10-16(14)19/h1-12H |
InChI Key |
ITYRWIARDVUBIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=C4C5=CC=CC=C5C(=O)O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-[5-Nitro-2-(1-piperidinyl)phenyl]ethanone](/img/structure/B13993163.png)



![4H,6H,7H-pyrazolo[3,2-c][1,4]oxazine](/img/structure/B13993183.png)

